N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

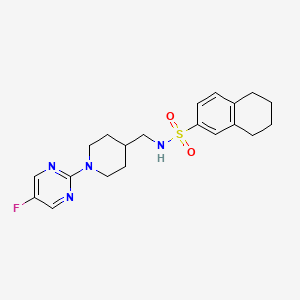

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydronaphthalene-sulfonamide core linked to a piperidine ring substituted with a 5-fluoropyrimidine group. The sulfonamide group contributes to hydrogen-bonding interactions, which may influence solubility and target engagement.

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O2S/c21-18-13-22-20(23-14-18)25-9-7-15(8-10-25)12-24-28(26,27)19-6-5-16-3-1-2-4-17(16)11-19/h5-6,11,13-15,24H,1-4,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYUHESFEQERQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 5-fluoropyrimidine moiety

- A piperidine ring

- A tetrahydronaphthalene backbone

- A sulfonamide functional group

This unique combination of structural elements contributes to its biological activity and pharmacological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity. This interaction can lead to significant biological effects.

- Receptor Modulation : The piperidine ring can modulate the activity of various receptors, potentially influencing signal transduction pathways.

- Nucleic Acid Interaction : The fluoropyrimidine moiety may interact with nucleic acids, affecting replication or transcription processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Streptococcus pyogenes and Moraxella catarrhalis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Sulfoxide 3 | 128 | Moraxella catarrhalis |

| Sulfoxide 3 | 256 | Streptococcus pyogenes |

- Antiparasitic Activity : Investigations into related sulfonamide derivatives have demonstrated antiplasmodial and antitrypanosomal activities against Plasmodium falciparum and Trypanosoma brucei, with IC50 values indicating potent effects in the submicromolar range .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.

- Structure-Activity Relationship (SAR) : Research into related compounds has established a structure-activity relationship that highlights the importance of the fluorine atom in enhancing biological activity and metabolic stability. Compounds with similar structural features often exhibit comparable pharmacological profiles.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs can play a crucial role in cancer metastasis and tissue remodeling.

A study demonstrated that compounds with similar structures displayed high levels of antitumor activity against various cancer cell lines, suggesting that N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could potentially be developed as a therapeutic agent for cancer treatment .

Drug Discovery

The compound serves as a valuable building block in drug discovery due to its unique structural features. Its ability to interact with various biological targets makes it a candidate for developing novel therapeutics.

A recent study highlighted the synthesis of new sulfonamide derivatives that demonstrated promising anticancer properties, indicating that modifications to the sulfonamide group could lead to enhanced efficacy against tumor cells .

Case Studies

- In Vitro Evaluation : A series of experiments conducted by the National Cancer Institute evaluated the anticancer activity of related compounds. Results indicated significant cell growth inhibition rates across multiple cancer cell lines.

- Synthetic Pathways : Various synthetic routes have been explored to optimize the production of this compound, focusing on maximizing yield and purity while minimizing environmental impact .

Catalysis

Due to its unique chemical structure, this compound may also find applications in catalysis. Its ability to stabilize reactive intermediates can facilitate various chemical reactions in industrial settings.

Material Science

The compound's stability and solubility characteristics make it a candidate for use in developing new materials with specific properties tailored for applications in electronics or pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions in three regions: (1) the piperidine ring, (2) the tetrahydronaphthalene core, and (3) the functional groups (sulfonamide vs. carboxamide). Below is a detailed comparison:

Piperidine Ring Modifications

- 5-Fluoropyrimidin-2-yl Substitution (Target Compound) : The 5-fluoropyrimidine group distinguishes this compound from others. Fluorine’s electronegativity may enhance binding to aromatic residues in target proteins (e.g., kinases or GPCRs) and reduce metabolic degradation .

- Phenylpropionamide Derivatives: Compounds such as (R)-N-(1-((5-amino-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (Compound 10, ) feature a phenylpropionamide group instead of fluoropyrimidine.

- Methoxyethyl Substitution : N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () replaces fluoropyrimidine with a methoxyethyl chain, improving solubility but possibly reducing target affinity due to weaker π-π interactions .

Tetrahydronaphthalene Core Modifications

- Hydroxy and Amino Substituents: Analogs like (S)-N-(1-((5-hydroxy-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (Compound 20, ) incorporate polar hydroxy or amino groups. These substitutions enhance water solubility but may limit membrane permeability compared to the target compound’s fluoropyrimidine .

- Unsubstituted Core : The target compound’s tetrahydronaphthalene lacks polar substituents, favoring hydrophobic interactions in binding pockets. This contrasts with acetylated derivatives (e.g., Compound 11, ), where acetylation introduces steric bulk that could hinder target access .

Functional Group Variations

- Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound offers stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15–20) in analogs like N-phenylpropionamide derivatives (–3). This difference may influence target selectivity and pharmacokinetics .

Research Findings and Implications

- Synthetic Challenges : Introducing the 5-fluoropyrimidine group likely requires specialized reagents (e.g., fluorinated pyrimidine precursors) and controlled conditions to avoid dehalogenation, contrasting with the straightforward acetylation or hydroxy-group incorporation seen in analogs .

- Pharmacological Potential: The fluoropyrimidine-sulfonamide combination suggests dual utility in kinase inhibition (fluoropyrimidine) and sulfonamide-mediated enzyme targeting (e.g., carbonic anhydrases). This differs from phenylpropionamide analogs, which may prioritize CNS targets .

- Metabolic Stability: Fluorine’s presence could reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated compounds like Compound 10 .

Q & A

Q. Table 1: Key Reaction Conditions for Piperidine Functionalization

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluoropyrimidine coupling | 5-fluoropyrimidine, DCM, TEA, 0°C → RT | 71% | |

| Reductive amination | NaBH(OAc)₃, THF, 12 h | 59% | |

| Deprotection | HCl/MeOH, reflux, 3 h | 85% |

Q. Table 2: Biological Assay Parameters

| Assay Type | Target | Key Parameters | Reference |

|---|---|---|---|

| Kinase inhibition | JAK2 | ATP concentration: 10 µM, IC₅₀ determination via fluorescence polarization | |

| Receptor binding | μ-opioid receptor | Membrane prep from CHO cells, [³H]-DAMGO displacement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.